
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane is an organotin compound characterized by its unique structure, which includes two tin atoms bridged by sulfur atoms and surrounded by bulky tert-butyl groups
Métodos De Preparación
The synthesis of 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane typically involves the reaction of tin(IV) chloride with tert-butylthiol in the presence of a base The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition
Reaction of tin(IV) chloride with tert-butylthiol: This step forms an intermediate tin-thiol complex.
Cyclization: The intermediate undergoes cyclization to form the dithiadistannetane ring structure.
Análisis De Reacciones Químicas
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-tin bonds, forming simpler organotin compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane exerts its effects involves the interaction of its tin atoms with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The sulfur atoms in the ring structure can participate in redox reactions, making the compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can be compared with other similar compounds, such as:
Tetramethylbutane: A hydrocarbon with a highly branched structure, used as a reference for studying steric effects.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar bulky structure, used in spectroscopy research.
2,4,6-Tri-tert-butylphenol: A phenol with tert-butyl groups, used as an antioxidant in various applications.
The uniqueness of this compound lies in its combination of tin and sulfur atoms, which provides distinct chemical properties and reactivity compared to other organotin compounds.
Propiedades
Número CAS |
52196-01-7 |
|---|---|
Fórmula molecular |
C16H36S2Sn2 |
Peso molecular |
530.0 g/mol |
Nombre IUPAC |
2,2,4,4-tetratert-butyl-1,3,2,4-dithiadistannetane |
InChI |
InChI=1S/4C4H9.2S.2Sn/c4*1-4(2)3;;;;/h4*1-3H3;;;; |
Clave InChI |
JLLWLXNCHDEKQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn]1(S[Sn](S1)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


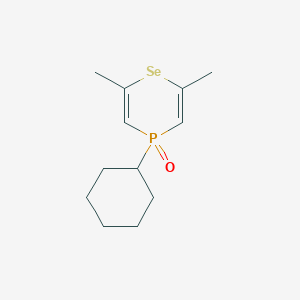
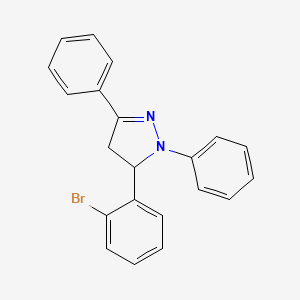

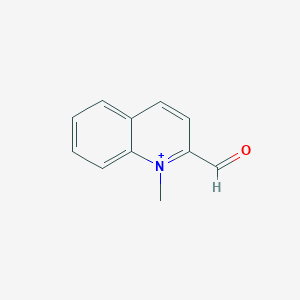
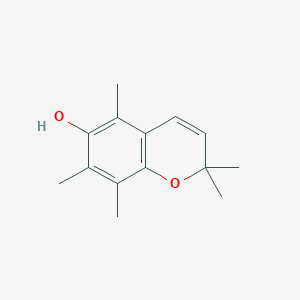
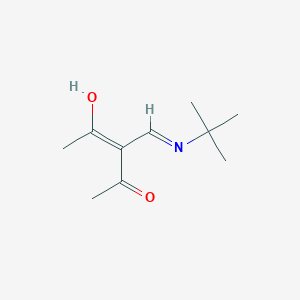

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
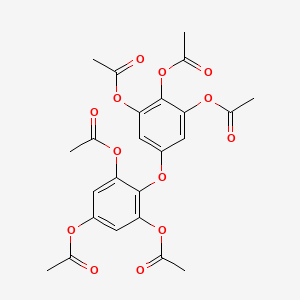

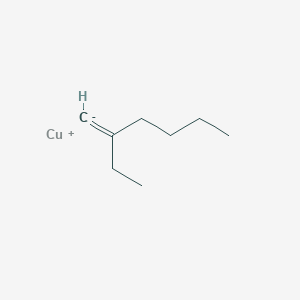
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
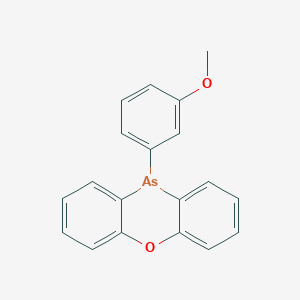
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
